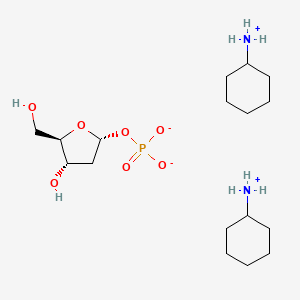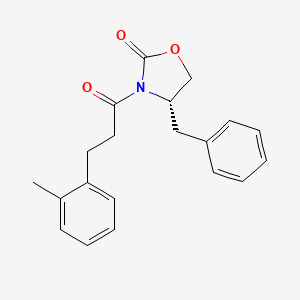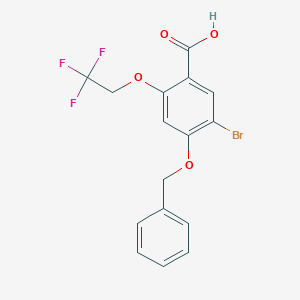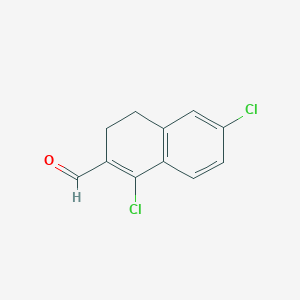
4,7-Dibromo-8-methyl-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dibromo-8-methyl-2-phenylquinoline is a chemical compound with the molecular formula C16H11Br2N and a molecular weight of 377.07 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of 4,7-Dibromo-8-methyl-2-phenylquinoline typically involves the bromination of 8-methyl-2-phenylquinoline. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
the general approach involves multi-step organic synthesis, purification, and characterization to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
4,7-Dibromo-8-methyl-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Applications De Recherche Scientifique
4,7-Dibromo-8-methyl-2-phenylquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: In industrial research, the compound is used to develop new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,7-Dibromo-8-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
4,7-Dibromo-8-methyl-2-phenylquinoline can be compared with other similar compounds, such as:
5,7-Dibromo-2-methyl-8-hydroxyquinoline: This compound has similar bromine substitutions but differs in the position of the methyl and hydroxy groups.
8-Methyl-7-phenylquinoline: This compound lacks the bromine substitutions and has a different substitution pattern on the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
| 1189105-44-9 | |
Formule moléculaire |
C16H11Br2N |
Poids moléculaire |
377.07 g/mol |
Nom IUPAC |
4,7-dibromo-8-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H11Br2N/c1-10-13(17)8-7-12-14(18)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
WYJKGQXPBBRTFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1N=C(C=C2Br)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)

![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)



